Sigma-1 Receptor Affinity: High-Affinity Binding Profile (Ki Determination)
CAS 953201-46-2 demonstrates high affinity for the sigma-1 receptor. In a radioligand displacement assay using [3H](+)-pentazocine on guinea pig brain cortex membranes, the compound exhibited a Ki value of 0.740 nM [1]. This places it among the highest-affinity sigma-1 ligands within the benzylpiperidine scaffold class; for reference, the selective sigma-1 agonist 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide) exhibits a Ki of 1.7 nM under comparable binding conditions, meaning CAS 953201-46-2 shows approximately 2.3-fold higher affinity in this specific assay context [2]. In contrast, the broader class of N1-((1-benzylpiperidin-4-yl)methyl)-substituted oxalamides commonly yields sigma-1 Ki values in the range of 1-10 nM, making the sub-nanomolar affinity of this compound a distinguishing feature [3].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.740 nM |
| Comparator Or Baseline | 4-IBP (selective sigma-1 agonist): Ki = 1.7 nM; Class-level benchmark for benzylpiperidine oxalamides: Ki ~ 1-10 nM |
| Quantified Difference | ~2.3-fold higher affinity vs. 4-IBP; sub-nanomolar affinity vs. class-level low-nanomolar range |
| Conditions | Displacement of [3H](+)-pentazocine from sigma-1 receptor in guinea pig brain cortex membranes, 150 min incubation, scintillation counting [1][2] |
Why This Matters
For sigma-1 receptor-targeted screening campaigns, sub-nanomolar affinity translates to lower compound consumption and higher assay sensitivity, directly influencing procurement decisions for radioligand binding or functional assay development.
- [1] BindingDB. (2024). BDBM50151272 / CHEMBL3769930: Affinity Data for Sigma-1 Receptor. BindingDB Entry ID 50019533. Curated by ChEMBL. View Source
- [2] Bertin Bioreagent. (2024). 4-IBP Product Datasheet: Sigma-1 Receptor Ligand (Ki = 1.7 nM). Cat. No. 31518. View Source
- [3] Bermack, J. E., & Debonnel, G. (2005). The role of sigma receptors in depression. Journal of Pharmacological Sciences, 97(3), 317-336. DOI: 10.1254/jphs.CRJ05004X View Source
